![molecular formula C7H3BrO2S B15336465 5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
5-Bromobenzo[d][1,3]dioxole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromobenzo[d][1,3]dioxole-2-thione is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom and a thione group attached to a benzodioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[d][1,3]dioxole-2-thione typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of a thione group. One common method involves the use of bromine in the presence of a catalyst to achieve bromination. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. After bromination, the thione group can be introduced using reagents such as carbon disulfide and a base like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromobenzo[d][1,3]dioxole-2-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding dioxole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzo[d][1,3]dioxole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromobenzo[d][1,3]dioxole-2-thione has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features.
Materials Science: Employed in the design of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromobenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets. The bromine atom and thione group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound may also undergo metabolic transformations that further influence its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1,3-benzodioxole
- 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
- 6-Bromobenzo[d][1,3]dioxole-5-yl)methanol
Uniqueness
5-Bromobenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a bromine atom and a thione group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and biological activities.
Eigenschaften
Molekularformel |
C7H3BrO2S |
|---|---|
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
5-bromo-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C7H3BrO2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H |
InChI-Schlüssel |
PVKQBZGVDHUKHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)OC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


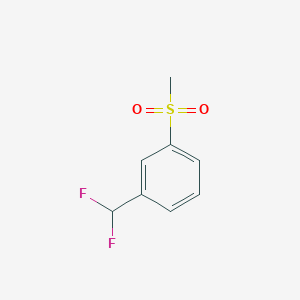
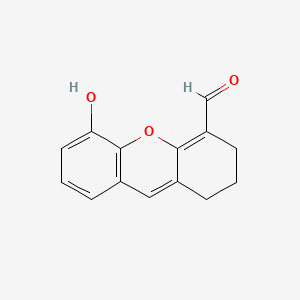
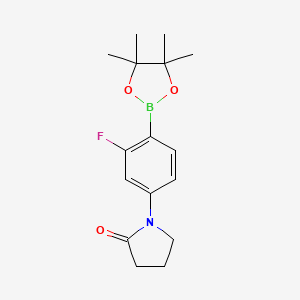
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
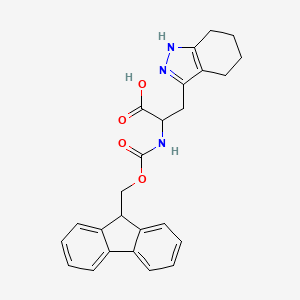
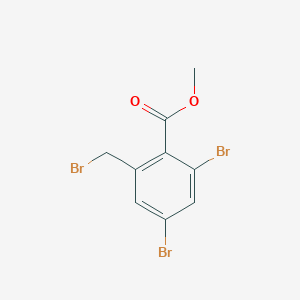
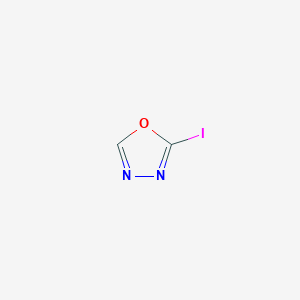
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)

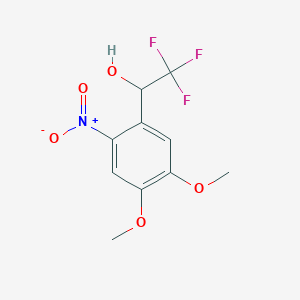
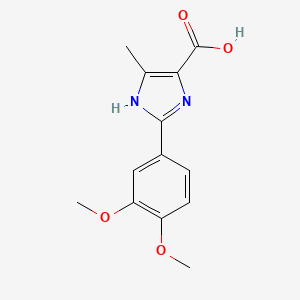
![[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15336470.png)
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)
